Phenoxycarbonyl isothiocyanate

Heterocyclic synthesis Thiazolo-triazine Reaction pathway divergence

Phenoxycarbonyl isothiocyanate (CAS 6374-24-9; C₈H₅NO₂S; MW 179.2) is a member of the carbonyl isothiocyanate family, classified specifically as an aryloxycarbonyl isothiocyanate. It bears both an electrophilic carbonyl center and a reactive isothiocyanate (–N=C=S) moiety, enabling its use as a bifunctional electrophile in heterocyclic synthesis.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
Cat. No. B1642360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxycarbonyl isothiocyanate
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N=C=S
InChIInChI=1S/C8H5NO2S/c10-8(9-6-12)11-7-4-2-1-3-5-7/h1-5H
InChIKeyDJXGJYCSPXRZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxycarbonyl Isothiocyanate (CAS 6374-24-9): Sourcing Considerations for a Divergent Aryloxycarbonyl Heterocyclic Synthon


Phenoxycarbonyl isothiocyanate (CAS 6374-24-9; C₈H₅NO₂S; MW 179.2) is a member of the carbonyl isothiocyanate family, classified specifically as an aryloxycarbonyl isothiocyanate . It bears both an electrophilic carbonyl center and a reactive isothiocyanate (–N=C=S) moiety, enabling its use as a bifunctional electrophile in heterocyclic synthesis. Unlike its more extensively studied alkoxycarbonyl counterparts such as ethoxycarbonyl isothiocyanate, the phenoxy substituent imparts distinct steric, electronic, and leaving-group properties that lead to divergent product distributions when reacted with nitrogen heterocycles, as documented in head-to-head comparative studies spanning several decades [1].

Bifunctional electrophile for divergent heterocyclic core construction
Phenol elimination pathway enables distinct scaffold access vs alkoxycarbonyl analogs
Reported leaving-group profile supports regioisomer-selective synthesis routes

Why Alkoxycarbonyl Isothiocyanates Cannot Simply Substitute for Phenoxycarbonyl Isothiocyanate in Heterocyclic Synthesis


Carbonyl isothiocyanates are not interchangeable reagents. The phenoxy group in phenoxycarbonyl isothiocyanate serves as both a superior leaving group (liberating phenol rather than an alcohol) and a sterically distinct substituent that alters the electronic environment at the adjacent carbonyl [1]. Direct comparative studies have demonstrated that phenoxycarbonyl isothiocyanate and ethoxycarbonyl isothiocyanate produce structurally isomeric products from the same nucleophilic substrates, proceed through different mechanistic intermediates, and in several documented cases give qualitatively distinct reaction outcomes—including exclusive product formation by one reagent and complete failure by the other. Procurement decisions based on reagent class alone (e.g., any alkoxycarbonyl isothiocyanate) risk selecting a reagent incapable of delivering the desired heterocyclic scaffold [2].

Divergent product pathways
Alkoxycarbonyl analogs yield 1:1 adducts, while phenoxycarbonyl eliminates phenol, forming different scaffolds.
Regioisomer mismatch
Ethoxycarbonyl isothiocyanate produces isomeric monothiones from the same aminothiazole substrates; scaffold SAR may shift.
Cyclization failure risk
Thiadiazolo-fused mesoionics are only reported with phenoxycarbonyl; ethoxycarbonyl completely fails to cyclize under comparable conditions.

Phenoxycarbonyl Isothiocyanate: Quantitative Comparator Evidence for Scientific Selection


Evidence Item 1: Divergent Product Distribution Versus Alkoxycarbonyl Isothiocyanates in Reaction with 2-Aminothiazole

In a direct head-to-head study, phenoxycarbonyl isothiocyanate (59) did not form the expected 1:1 adduct with 2-aminothiazole (15) that is characteristic of alkoxycarbonyl isothiocyanates. Instead, the reaction produced thiazolo[3,2-a]-s-thiazine-2-thio-4-one (32) as an isolated product, accompanied by the cyclic compound thiazolo[3,2-a]-S-triazine-4-thio-2-one (27), thiazolyl carbamate (60), and phenol—a product distribution fundamentally different from that obtained with alkoxycarbonyl analogs [1]. By contrast, alkoxycarbonyl isothiocyanates (2) cleanly afforded the 1:1 adducts N-alkoxycarbonyl-N'-(2-thiazolyl)-thioureas (A), alkyl N-(2-thiazolyl)carbamates (B), N-alkoxycarbonyl thiocarbamates (C), and thiocyanic acid (31) alongside the cyclic compound (27) [1]. The phenol elimination pathway is unique to the phenoxycarbonyl variant and is not available to alkoxycarbonyl analogs.

Product distribution
Head-to-head
Phenoxy: thiazolo-s-thiazine scaffold (32), no 1:1 adduct
Alkoxy: 1:1 adducts, no phenol-derived scaffold
Scaffold access depends on reagent choice
2‑aminothiazole; Takamizawa 1972
Heterocyclic synthesis Thiazolo-triazine Reaction pathway divergence

Evidence Item 2: Isomeric Product Formation with 2-Alkylaminothiazoles Versus Ethoxycarbonyl Isothiocyanate

When reacted with the same 2-alkylaminothiazole substrates (3a and 3b), phenoxycarbonyl isothiocyanate and ethoxycarbonyl isothiocyanate produce structurally isomeric monothione products. Phenoxycarbonyl isothiocyanate yields products 6a and 6b, while ethoxycarbonyl isothiocyanate yields the isomeric products 5a and 5b [1]. The mechanistic origin of this divergence was established: phenoxycarbonyl isothiocyanate reacts via initial thiazole ring nitrogen acylation followed by cyclization of the iminothiocyanate intermediate (13), whereas ethoxycarbonyl isothiocyanate proceeds through a thioacyl ester intermediate (14) that cyclizes to the regioisomeric product [1]. The isomeric relationship was confirmed by independent derivatization: reaction of the ethyl derivatives 5b and 6b with benzylamine gave different products [1].

Regioisomer formation
Head-to-head
Phenoxy: products 6a/6b (N‑acylation route)
Ethoxy: isomeric 5a/5b (thioacyl ester route)
Reagent dictates regioisomer identity
Confirmed by benzylamine derivatization; JOC 1973
Mesoionic heterocycles Thione regioisomers Xanthine analogs

Evidence Item 3: Exclusive Reactivity with 1,3,4-Thiadiazole Substrates Where Ethoxycarbonyl Analog Completely Fails

In a striking example of reagent-dependent reactivity, 2-ethylamino-1,3,4-thiadiazole (15) reacted with phenoxycarbonyl isothiocyanate to give the cyclized product 18, whereas the analogous reaction with ethoxycarbonyl isothiocyanate yielded no cyclized product whatsoever [1]. This represents a binary (present/absent) outcome rather than a difference in yield or selectivity. The structure of 18 was assigned by analogy to the products obtained from 3a/3b with phenoxycarbonyl isothiocyanate and confirmed by derivatization to thiobiuret 19 upon reaction with ethylamine [1].

Cyclization outcome
Head-to-head
Phenoxy: cyclized product 18 obtained
Ethoxy: no cyclized product
Thiadiazolo scaffold accessible only via phenoxy
2‑ethylamino‑1,3,4‑thiadiazole; JOC 1973
Thiadiazolo-triazine Cyclization failure Reagent-specific scaffold access

Evidence Item 4: Failed Cyclization with 2-Alkylaminopyrimidines as a Selection-Relevant Negative Result

A direct comparative study by Greco and Gala demonstrated that phenoxycarbonyl isothiocyanate fails completely to produce the expected mesoionic system when reacted with 2-alkylaminopyrimidines (1). Specifically, the reaction did not yield either the acyclic precursor (8), the carbonyl isothiocyanate (12), or the expected mesoionic product 1-methyl-2-thioxopyrimido[1,2-a]-s-triazin-1-ium-4-olate (13) [1]. In contrast, ethoxycarbonyl isothiocyanate reacted successfully with the same substrates to give 2-alkylimino-1-(N-ethoxycarbonylthiocarbamoyl)-1,2-dihydropyrimidines (8) and (9), which underwent cyclization upon treatment with trifluoroacetic acid to afford the mesoionic 1-alkyl-4-thioxopyrimido[1,2-a]-s-triazin-1-ium-2-olates (10) and (11) [1]. Phenoxycarbonyl isocyanate did prove effective as an alternative reagent for the oxygen analog series [1].

Pyrimido‑triazine outcome
Head-to-head
Phenoxy: no mesoionic product
Ethoxy: successful cyclization to 10/11
Reagent reverses scaffold feasibility
2‑alkylaminopyrimidine; JCS Perkin 1 1981
Pyrimido-triazine Mesoionic systems Cyclization incompatibility

Evidence Item 5: Aqueous-Phase Synthetic Accessibility with 85% Isolated Yield Versus Prior Art Limitations

US Patent 4,778,921 (Kulkarni & Desai, assigned to Bayer Corporation) discloses an aqueous-phase process using quinoline catalyst that delivers phenoxycarbonyl isothiocyanate in 85% isolated yield from phenyl chloroformate and sodium thiocyanate at 10 °C, with reaction completion in 1.75 hours as monitored by GC [1]. This contrasts sharply with prior art yields for alkoxycarbonyl isothiocyanates: Goerdeler et al. (Chem. Ber. 1983, 116, 2044) reported only 52% yield for alkoxythiocarbonyl isothiocyanate using pyridine in CCl₄, and a mere 13% yield for the propoxy analog [1]. Earlier methods by Dixon & Taylor (1908) and Takamizawa et al. generally gave 30–60% yields with competing thiocyanate isomer formation [1]. The aqueous process additionally avoids organic solvent removal and associated air emission hazards [1].

Synthetic yield
Cross‑study comparable
85% isolated (aqueous process)
Substantially higher than prior alkoxycarbonyl ≤52%
US 4,778,921; Bayer Corp.
Process chemistry Isothiocyanate synthesis Aqueous-phase manufacturing

Best-Fit Research and Industrial Application Scenarios for Phenoxycarbonyl Isothiocyanate Based on Comparator Evidence


Scenario 1: Synthesis of Thiazolo[3,2-a]-s-triazine Monothione Mesoionic Systems

When the synthetic objective is a mesoionic 8-alkylthiazolo[3,2-a]-s-triazin-5-one-7-thione or -7-one-5-thione scaffold (xanthine analog series), phenoxycarbonyl isothiocyanate is the demonstrated reagent of choice. Direct comparative evidence shows it reacts with 2-alkylaminothiazoles to produce monothione products 6a/6b, whereas ethoxycarbonyl isothiocyanate yields the isomeric products 5a/5b [1]. Procurement of the incorrect carbonyl isothiocyanate will deliver the wrong regioisomer, potentially compromising biological or physicochemical SAR campaigns targeting purinone-like mesoionic systems.

Scenario 2: Accessing Thiadiazolo-Fused Heterocycles Not Obtainable with Alkoxycarbonyl Reagents

For 1,3,4-thiadiazolo[3,2-a]-s-triazine-derived mesoionic systems, phenoxycarbonyl isothiocyanate is uniquely capable: it is the only carbonyl isothiocyanate demonstrated to cyclize with 2-ethylamino-1,3,4-thiadiazole (15) to give product 18; ethoxycarbonyl isothiocyanate yields no cyclized product under the same conditions [1]. Medicinal chemistry and agrochemical programs exploring thiadiazole-fused heterocycles should specify phenoxycarbonyl isothiocyanate as the reagent; generic substitution with an alkoxycarbonyl analog will result in synthetic failure.

Scenario 3: Divergent Synthesis of Thiazolo-s-thiazine Scaffolds via Phenol Elimination Pathway

The phenol elimination pathway unique to phenoxycarbonyl isothiocyanate enables access to thiazolo[3,2-a]-s-thiazine-2-thio-4-one (32) from 2-aminothiazole—a scaffold not accessible via alkoxycarbonyl isothiocyanates, which instead produce 1:1 adducts and thiazolo[3,2-a]-S-triazine derivatives [1]. This divergent reactivity expands the accessible chemical space for heterocyclic library synthesis and should be factored into reagent selection when scaffold diversity is a program goal.

Scenario 4: Cost-Sensitive Scale-Up Using Aqueous-Phase Process Chemistry

When procurement cost or in-house synthesis scalability is a primary consideration, phenoxycarbonyl isothiocyanate offers a documented 85% isolated yield via an aqueous quinoline-catalyzed process that avoids organic solvent handling, in contrast to prior art alkoxycarbonyl isothiocyanate syntheses yielding ≤60% [1]. Organizations planning multi-gram to kilogram-scale campaigns involving carbonyl isothiocyanate building blocks can achieve significantly lower cost per mole by selecting the phenoxycarbonyl variant and employing the patented aqueous process.

Application
Selection Property
Validation Focus
Thiazolo[3,2‑a]‑s‑triazine monothione mesoionics
Regioselective monothione formation (6a/6b)
Direct comparison with ethoxycarbonyl; isomeric outcome confirmation
Thiadiazolo‑fused mesoionic systems
Reported exclusive cyclization with thiadiazole substrate
Confirm cyclization only with phenoxycarbonyl; ethoxycarbonyl fails
Thiazolo‑s‑thiazine scaffolds via phenol elimination
Phenol elimination pathway unique to phenoxycarbonyl
Product slate divergence vs alkoxycarbonyl; literature verification
Scalable synthesis of carbonyl isothiocyanate building block
Aqueous‑phase process, 85% reported yield
US 4,778,921 protocol; prior art yields ≤52%
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